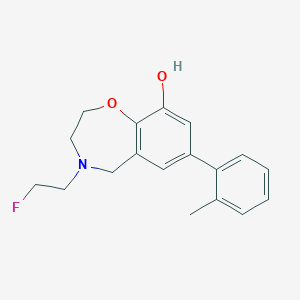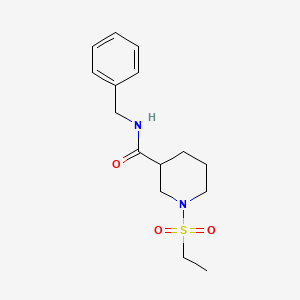
2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MPPI, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MPPI has shown promising results in various scientific research applications, including cancer treatment and inflammation control.
Wirkmechanismus
The mechanism of action of 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing. This compound also inhibits the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant side effects in animal models. In addition to its anti-cancer and anti-inflammatory effects, this compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is its low toxicity profile, which makes it a promising candidate for further development as a cancer treatment. However, this compound has some limitations for lab experiments, including its low solubility in water and its tendency to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential for use in combination with other cancer treatments.
Synthesemethoden
The synthesis of 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid involves a multi-step process that includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with phthalic anhydride, followed by the addition of acetic anhydride and sulfuric acid. The final product is then purified using column chromatography. The synthesis of this compound has been optimized to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-(5-methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-11-9-16(22(20-11)13-5-3-2-4-6-13)21-17(23)14-8-7-12(19(25)26)10-15(14)18(21)24/h2-10H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATXCNRQQMYGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(1,3-benzoxazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5367007.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5367013.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5367026.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5367034.png)
![4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one](/img/structure/B5367042.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)
![1,2,3,6,7,8,9,10-octahydro-12H-cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,2-a]azepin-12-one](/img/structure/B5367050.png)

![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)